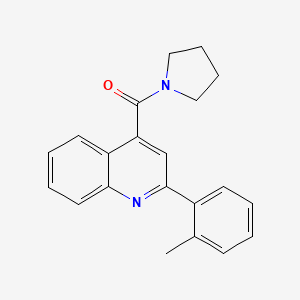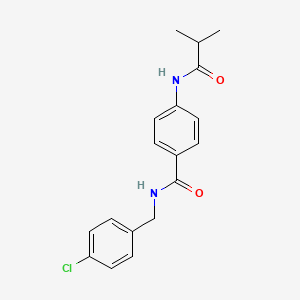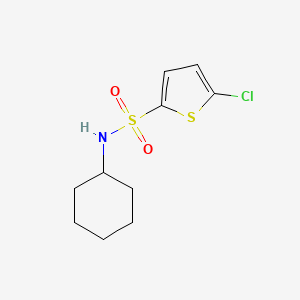![molecular formula C11H13ClN4OS B5819474 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5819474.png)
3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine, also known as CMTBTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In one study, 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It was also found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects suggest that 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine may have potential as an anti-inflammatory and antioxidant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine in lab experiments is that it has been shown to have low toxicity. It has also been found to have good solubility in water, which makes it easy to use in experiments. However, one limitation is that there is limited information available on its pharmacokinetics and pharmacodynamics. This makes it difficult to determine the optimal dosage and administration route for therapeutic use.
Direcciones Futuras
There are several potential future directions for the research of 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to study its pharmacokinetics and pharmacodynamics in order to determine the optimal dosage and administration route for therapeutic use. Additionally, more studies are needed to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders.
Métodos De Síntesis
The synthesis of 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzaldehyde with thiosemicarbazide to form 5-chloro-2-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with methyl iodide to form 5-chloro-2-methoxybenzylthiosemicarbazide. The final step involves the reaction of 5-chloro-2-methoxybenzylthiosemicarbazide with methyl isocyanate to form 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine.
Aplicaciones Científicas De Investigación
3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In one study, 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study found that 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine had a protective effect against oxidative stress-induced liver damage in rats. These findings suggest that 3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine may have potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4OS/c1-7-14-15-11(16(7)13)18-6-8-5-9(12)3-4-10(8)17-2/h3-5H,6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOWMPVPSYKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)




![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)

![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)
